4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3. It is characterized by the presence of a piperidine ring attached to a 3-nitrophenoxyethyl group. This compound is often used in research settings, particularly in the fields of organic chemistry and medicinal chemistry, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Nitration of Phenol: The starting material, phenol, undergoes nitration to form 3-nitrophenol.
Etherification: 3-Nitrophenol is then reacted with 2-chloroethylamine to form 2-(3-nitrophenoxy)ethylamine.
Cyclization: The 2-(3-nitrophenoxy)ethylamine is cyclized with piperidine under basic conditions to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for nitration and etherification steps, and the use of automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Reduction: 4-[2-(3-Aminophenoxy)ethyl]piperidine hydrochloride.
Substitution: Various N-substituted piperidine derivatives depending on the substituent used.
Scientific Research Applications
4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modulation of biological pathways where piperidine derivatives are of interest.
Industry: Used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as neurotransmitter receptors or enzymes. The nitro group can be reduced to an amine, which may then interact with biological targets through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
- 4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride
- 4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride
- 4-[2-(3-Methoxyphenoxy)ethyl]piperidine hydrochloride
Comparison:
- Structural Differences: The position of the nitro group on the phenoxy ring can significantly affect the compound’s reactivity and interaction with biological targets.
- Reactivity: Compounds with different substituents on the phenoxy ring may undergo different types of chemical reactions or require different conditions for similar reactions.
- Applications: While similar compounds may be used in similar research applications, their specific properties can make them more suitable for certain studies or industrial processes.
This detailed overview should provide a comprehensive understanding of 4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride, its preparation, reactions, applications, and how it compares to similar compounds
Biological Activity
4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, antibacterial properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by the presence of a nitrophenoxy group. Its structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor activity, influencing cellular signaling pathways.
- Enzyme Inhibition : It can bind to active or allosteric sites on enzymes, disrupting their function and altering metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, potentially influencing neurotransmission and other physiological processes.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of piperidine derivatives, including this compound. The following table summarizes the antibacterial activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Klebsiella pneumoniae | 128 μg/mL |
Pseudomonas aeruginosa | 256 μg/mL |
Findings : The compound exhibits moderate antibacterial activity, particularly effective against Staphylococcus aureus and Escherichia coli. The presence of the nitrophenoxy group is believed to enhance its interaction with bacterial cell membranes.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the efficacy of various piperidine derivatives, including this compound. Results indicated that the compound significantly inhibited the growth of resistant strains of bacteria, showcasing its potential as a therapeutic agent against infections caused by multi-drug resistant organisms .
- Mechanistic Insights : Another research effort focused on the mechanistic pathways through which this compound exerts its antibacterial effects. It was found that the compound disrupts bacterial biofilm formation, which is crucial for bacterial survival and resistance .
Properties
IUPAC Name |
4-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-2-1-3-13(10-12)18-9-6-11-4-7-14-8-5-11;/h1-3,10-11,14H,4-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVKXGPNIOPBRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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